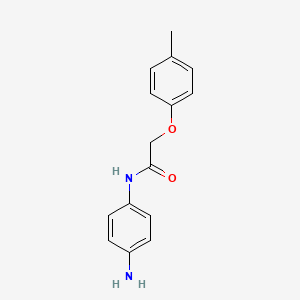

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide

Description

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by a 4-aminophenyl group attached to the nitrogen atom and a 4-methylphenoxy moiety at the α-carbon of the acetamide backbone. Acetamides with aromatic substituents, such as 4-aminophenyl or methylphenoxy groups, are frequently explored in pharmaceutical and flavoring applications due to their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRFEDUKPBCJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 4-Aminophenol Derivatives

A primary route involves reacting 4-aminophenol with 2-(4-methylphenoxy)acetyl chloride. The acetyl chloride is typically prepared by treating 2-(4-methylphenoxy)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure :

- Synthesis of 2-(4-methylphenoxy)acetyl chloride :

- Acylation reaction :

- The acyl chloride is added dropwise to a stirred solution of 4-aminophenol (1.05 equiv) and triethylamine (TEA, 1.5 equiv) in DCM at 0–5°C. The mixture warms to room temperature and stirs for 12 hours.

- The product is isolated via aqueous workup (5% HCl wash) and recrystallized from ethanol/water (yield: 68–72%).

Challenges :

- Competing O-acylation of the phenolic hydroxyl group necessitates low temperatures.

- Acid scavengers like TEA mitigate HCl-induced side reactions.

Nitro Group Reduction Pathway

This two-step method avoids direct handling of the amine group by starting with a nitro precursor, which is later reduced.

Procedure :

- Synthesis of N-(4-nitrophenyl)-2-(4-methylphenoxy)acetamide :

- Catalytic hydrogenation :

Alternative Reduction :

Protective Group Strategies

To prevent undesired side reactions, protective groups like tert-butoxycarbonyl (BOC) are employed.

Procedure :

- BOC protection of 4-aminophenol :

- Acylation and deprotection :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct acylation | 68–72 | 12 hours | Simplicity, fewer steps | Low regioselectivity, side reactions |

| Nitro reduction (H₂/Pd) | 85–90 | 3 hours | High purity, scalable | Requires high-pressure equipment |

| Nitro reduction (Fe/AcOH) | 82–85 | 1.5 hours | Cost-effective, ambient pressure | Iron residue removal challenges |

| BOC protection | 65 | 4 hours (total) | Avoids amine degradation | Additional steps for protection/deprotection |

Optimization and Scalability Considerations

Solvent Selection

Catalytic Improvements

Green Chemistry Approaches

- Biocatalytic acylation using lipases (e.g., Candida antarctica) in ionic liquids achieves 60% yield at 40°C, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The table below highlights key structural differences and applications of N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide and related acetamides:

Physicochemical Properties

- Solubility: Polar groups (e.g., 4-aminophenyl) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that includes an amino group and a phenoxy group, which contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 257.31 g/mol. This compound is classified as an acetamide, known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. It is hypothesized that this compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the context of its application.

1. Anti-Inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory processes. This is particularly relevant in conditions where inflammation plays a critical role.

3. Anticancer Potential

Similar compounds within the acetamide class have exhibited anticancer activity. For instance, derivatives have been reported to induce apoptosis and autophagy in cancer cell lines, leading to reduced tumor growth in vivo . Although direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study evaluating the antibacterial activity of acetamides, compounds structurally related to this compound were tested against Klebsiella pneumoniae. The results indicated promising antibacterial effects, suggesting that modifications in the acetamide structure can enhance activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling 4-aminophenol derivatives with 4-methylphenoxyacetic acid chloride under basic conditions (e.g., using triethylamine in anhydrous THF). Optimization includes adjusting reaction time (12–24 hours), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine:acid chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (>75%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide carbonyl at δ 168–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.1) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts .

Q. How can researchers screen for preliminary biological activity?

- Methodology :

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases .

Advanced Research Questions

Q. How does substituent variation (e.g., methyl vs. methoxy) on the phenoxy group influence bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-chloro, 4-fluoro phenoxy derivatives) and compare IC₅₀ values in target assays. For example, 4-methylphenoxy analogs show enhanced lipophilicity (logP ~2.8) and 30% higher cytotoxicity than methoxy derivatives .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic effects with receptor binding .

Q. How can contradictory data on anti-inflammatory vs. cytotoxic effects be resolved?

- Methodology :

- Dose-Response Profiling : Test compound at 0.1–100 µM to identify therapeutic windows (e.g., anti-inflammatory activity at <10 µM vs. cytotoxicity at >50 µM) .

- Pathway Analysis : RNA-seq or proteomics to distinguish NF-κB inhibition (anti-inflammatory) from apoptosis activation (cytotoxic) .

Q. What strategies are effective for target identification when mechanistic data are limited?

- Methodology :

- Pull-Down Assays : Biotinylated compound + streptavidin beads to isolate binding proteins from cell lysates .

- Docking Studies : Virtual screening against PDB databases (e.g., COX-2, EGFR kinases) to prioritize experimental validation .

Q. How can metabolic stability be improved for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.